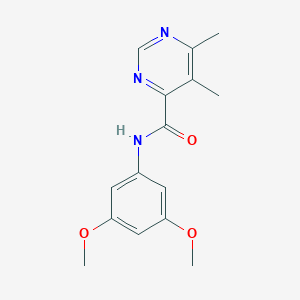

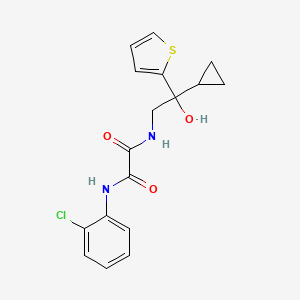

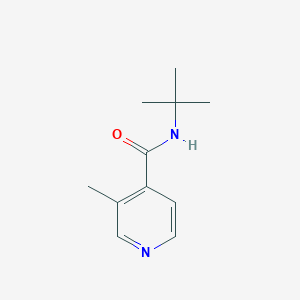

![molecular formula C19H18N2O3 B2843037 3-(3-(3,4-二氢喹啉-1(2H)-基)-3-氧代丙基)苯并[d]噁唑-2(3H)-酮 CAS No. 853751-92-5](/img/structure/B2843037.png)

3-(3-(3,4-二氢喹啉-1(2H)-基)-3-氧代丙基)苯并[d]噁唑-2(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Dihydroquinolin-2-ones and benzo[d]oxazoles are both highly valued scaffolds in medicinal chemistry due to the vast number of biologically-active compounds based on these core structures .

Synthesis Analysis

The synthesis of hydroxyl-containing oxindoles and 3,4-dihydroquinolin-2-ones has been developed through oxone-mediated cascade arylhydroxylation of activated alkenes . The products were controlled by adjusting the structure of the starting alkenes .Molecular Structure Analysis

The molecular structure of these compounds is determined by the structure of the starting alkenes used in their synthesis .Chemical Reactions Analysis

Primary mechanistic studies showed that the synthesis of these compounds is a tandem process involving epoxidation and subsequent Friedel–Crafts alkylation, and oxone played a dual role (both the oxidant and proton source) in this process .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structures .科学研究应用

约束 ACC 衍生物的合成

一项值得注意的研究涉及 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid 衍生物的合成,这些衍生物代表双重约束的 1-aminocyclopropane-1-carboxylic acid (ACC) 系统。这些衍生物通过环丙烷化过程获得,并进一步转化为稠合四环乙内酰脲衍生物,引入了一种新型杂环系统。这项研究突出了该化合物在创建具有潜在药物设计和开发应用的新型杂环结构中的效用 (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002)。

胺的催化烷基化

另一项研究证明了 benzoxazol-2-yl- 取代基在 Ir 催化的邻近于仲胺中氮的 C(sp3)-H 键的烷基化中充当可去除的导向基团。此特性允许选择性活化和官能化分子,为有机合成和复杂分子结构的构建提供了一种多功能工具 (Lahm & Opatz, 2014)。

喹唑啉酮类似物的抗肿瘤活性

对 3-benzyl-substituted-4(3H)-quinazolinones 的研究揭示了它们显著的广谱抗肿瘤活性。这项研究强调了此类化合物在开发针对各种癌细胞系的新的治疗剂方面的潜力。分子对接研究提供了对作用机制的见解,表明这些化合物在抑制癌进展中涉及的关键酶或途径中的作用 (Al-Suwaidan et al., 2016)。

二氢喹唑啉酮的绿色合成

使用离子液体或离子液体-水溶剂体系在没有额外催化剂的情况下对 2,3-dihydroquinazolin-4(1H)-ones 进行环保合成代表了绿色化学的进步。这种方法不仅简化了合成过程,而且还通过减少有害废物和能源消耗符合可持续性的原则 (Chen et al., 2007)。

抗菌和抗结核活性

衍生自喹唑啉酮的化合物,特别是那些用苯并噻吩取代的化合物,显示出有希望的体外抗菌和抗结核活性。这些发现表明该化合物在解决耐药菌株和结核病方面的潜力,而结核病仍然是全球重大的健康挑战 (Rao & Subramaniam, 2015)。

作用机制

安全和危害

未来方向

Future research in this area could focus on developing new synthetic methods to access these compounds, as current methods are limited in terms of diversity and flexibility and often require the use of toxic reagents or expensive transition-metal catalysts . Additionally, the reaction could be extended to isotopic labelling via the site-selective incorporation of a deuterium atom .

属性

IUPAC Name |

3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c22-18(20-12-5-7-14-6-1-2-8-15(14)20)11-13-21-16-9-3-4-10-17(16)24-19(21)23/h1-4,6,8-10H,5,7,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKCPIGURDHQED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CCN3C4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

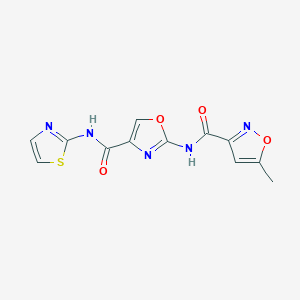

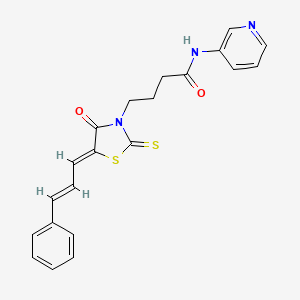

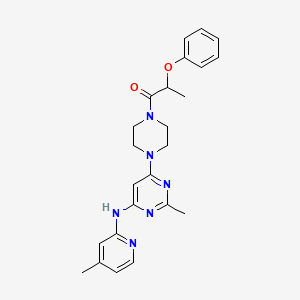

![2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2842954.png)

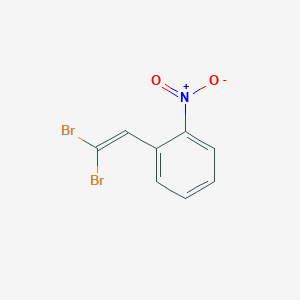

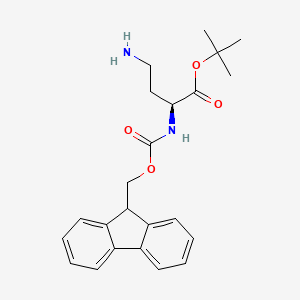

![2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2842962.png)

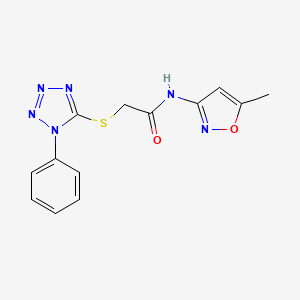

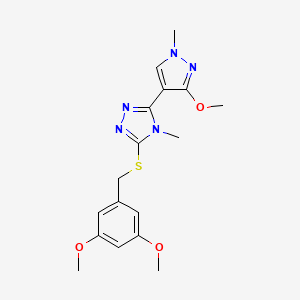

![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2842964.png)

![3-(2-Chloro-5-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2842976.png)